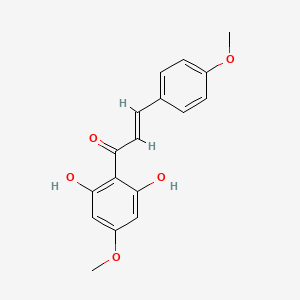

2',6'-Dihydroxy-4,4'-dimethoxychalcone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-21-12-6-3-11(4-7-12)5-8-14(18)17-15(19)9-13(22-2)10-16(17)20/h3-10,19-20H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHNEWMDVUHUCV-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601146849 | |

| Record name | (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94441-99-3 | |

| Record name | (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94441-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',6'-Dihydroxy-4,4'-dimethoxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094441993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2',6'-dihydroxy-4,4'-dimethoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chalcone 2',6'-Dihydroxy-4,4'-dimethoxychalcone: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Dihydroxy-4,4'-dimethoxychalcone is a natural chalcone (B49325) that has garnered significant interest in the scientific community due to its potential therapeutic properties. Chalcones are a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural feature imparts a wide range of biological activities, and this compound is no exception, demonstrating promising anticancer and anti-inflammatory effects. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed experimental protocols for its isolation, and a summary of its biological activities with a focus on the underlying signaling pathways.

Natural Sources of this compound

This compound and its close structural analogs have been isolated from a variety of plant species. The primary reported natural sources for the target compound and its related derivatives are summarized in the table below. While quantitative data for this compound is not widely available, the provided data for a similar chalcone from Piper aduncum offers a representative yield.

| Plant Species | Plant Part | Compound Isolated | Yield |

| Vitex quinata | Leaves | This compound | Not Reported |

| Cephalotaxus sinensis | Herbs | This compound | Not Reported |

| Chromolaena tacotana | Inflorescences | 2',4'-Dihydroxy-4',6'-dimethoxychalcone* | Not Reported |

| Piper aduncum | Inflorescences | 2',6'-Dihydroxy-4'-methoxychalcone | 90 mg from 150 g of dried inflorescences |

| Pityrogramma calomelanos | Aerial Parts | 2',6'-Dihydroxy-4'-methoxy-dihydrochalcone | Not Reported |

Note: The compound from Chromolaena tacotana is likely this compound based on spectral data presented in the source literature, despite the typographical variation in the name.

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The following is a representative protocol based on the successful isolation of the closely related 2',6'-dihydroxy-4'-methoxychalcone from Piper aduncum inflorescences, which can be adapted for other plant sources.[1]

Plant Material Collection and Preparation

-

Collect the desired plant parts (e.g., inflorescences, leaves).

-

Air-dry the plant material at room temperature until a constant weight is achieved.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

Extraction

-

Perform successive extractions of the powdered plant material with solvents of increasing polarity. A common sequence is hexane, dichloromethane (B109758), and methanol.

-

For each solvent, soak the plant material for a sufficient period (e.g., 24-48 hours) with occasional agitation.

-

Filter the extract after each solvent extraction and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extracts.

Chromatographic Purification

-

The dichloromethane extract, often rich in chalcones, is typically subjected to further purification.

-

Column Chromatography:

-

Pack a glass column with silica (B1680970) gel as the stationary phase.

-

Dissolve the crude dichloromethane extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed sample to the top of the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., hexane-ethyl acetate) and gradually increasing the polarity.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

-

Further Purification (if necessary):

-

Combine fractions containing the target compound, as identified by TLC.

-

Perform repeated column chromatography or preparative TLC on the combined fractions until a pure compound is obtained.

-

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic absorption maxima of the chalcone chromophore.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Biological Activities and Signaling Pathways

This compound and its analogs exhibit significant anticancer and anti-inflammatory properties. The following sections detail the key signaling pathways modulated by these compounds.

Anticancer Activity: Induction of Apoptosis and Autophagy

In cancer cells, 2',4'-dihydroxy-4',6'-dimethoxychalcone has been shown to induce programmed cell death through two primary mechanisms: apoptosis and autophagy.[2][3][4][5]

-

Mitochondrial Apoptosis Pathway: The chalcone triggers the intrinsic apoptosis pathway by increasing the production of reactive oxygen species (ROS). This leads to the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors, ultimately activating caspases and leading to cell death.[6]

-

mTOR Signaling and Autophagy: The compound has been observed to inhibit the mTOR signaling pathway, a key regulator of cell growth and proliferation. Inhibition of mTOR can induce autophagy, a cellular process of self-degradation that can lead to cell death in some contexts.[2][3][4]

-

Cell Cycle Arrest: This chalcone can also halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[2][3][4]

Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory effects of related chalcones are primarily mediated by the suppression of key pro-inflammatory signaling pathways.[7][8][9][10][11]

-

NF-κB Pathway: These chalcones can inhibit the activation of the transcription factor NF-κB. Under normal conditions, NF-κB is held inactive in the cytoplasm. Upon inflammatory stimuli, it translocates to the nucleus and promotes the expression of pro-inflammatory genes. The chalcone prevents this translocation, thereby reducing the production of inflammatory mediators.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes p38, ERK, and JNK, is another crucial signaling cascade in inflammation. The chalcone has been shown to inhibit the phosphorylation and activation of these kinases, leading to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Experimental Workflow for Isolation and Bioactivity Screening

The following diagram illustrates a typical workflow for the isolation of this compound from a natural source and subsequent screening for its biological activities.

Conclusion

This compound is a promising natural product with demonstrated potential for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. This guide provides a foundational understanding of its natural origins, a template for its isolation and characterization, and an overview of its mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential, including more detailed quantitative analysis of its prevalence in various natural sources and comprehensive preclinical and clinical evaluation.

References

- 1. Selective Effect of 2′,6′-Dihydroxy-4′-Methoxychalcone Isolated from Piper aduncum on Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Natural 2',4-Dihydroxy-4',6'-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Landscape of 2',6'-Dihydroxy-4,4'-dimethoxychalcone: An In-depth Technical Guide Based on Structural Analogs

Disclaimer: Extensive literature searches for the biological activity of 2',6'-Dihydroxy-4,4'-dimethoxychalcone (CAS 94441-99-3), also known as Gymnogrammene, did not yield specific studies on its anticancer, anti-inflammatory, or antioxidant properties. Therefore, this technical guide provides a comprehensive overview of the biological activities of its closest structural analogs. The presented data, experimental protocols, and proposed mechanisms of action are derived from research on these related chalcone (B49325) derivatives and should be interpreted as potential, but not confirmed, activities of this compound.

Core Structure and Analogs

This compound belongs to the chalcone family, a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The biological activity of chalcones is highly dependent on the substitution pattern of the aromatic rings. This guide focuses on the activities of key analogs to infer the potential therapeutic profile of this compound.

Anticancer Activity of a Close Analog: 2',4'-Dihydroxy-4',6'-dimethoxychalcone

A structurally similar chalcone, 2',4'-dihydroxy-4',6'-dimethoxy-chalcone (DDC), has demonstrated notable anticancer properties, particularly against breast cancer cell lines.[1]

Quantitative Data: Cytotoxicity of 2',4'-Dihydroxy-4',6'-dimethoxy-chalcone (DDC)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MCF-7 | Luminal A Breast Cancer | 25.3 ± 1.2 | 48 | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 30.1 ± 1.5 | 48 | [1] |

Mechanism of Action: Autophagy and Apoptosis

DDC has been shown to induce cancer cell death through the concurrent activation of autophagy and intrinsic apoptosis.[1] It triggers cell cycle arrest in the G0/G1 phase and alters the mitochondrial outer membrane potential.[1] Key molecular events include the activation of autophagic LC3-II and mitochondrial pro-apoptotic proteins.[1]

Signaling Pathway

The anticancer effects of DDC are associated with the modulation of key signaling pathways that regulate cell survival and death. In silico studies suggest potential interactions with anti-apoptotic proteins, including mTOR and Mcl-1.[1]

Experimental Protocols

-

Cell Seeding: Breast cancer cells (MCF-7 and MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

-

Treatment: Cells are treated with various concentrations of the chalcone analog for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Protein Extraction: Treated cells are lysed, and protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., LC3, Bcl-2, caspases) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence detection system.

Anti-inflammatory Activity of a Dihydrochalcone (B1670589) Analog

The dihydrochalcone analog, 2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMDC), has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.[2][3]

Quantitative Data: Inhibition of Inflammatory Mediators by DHMDC

| Cell Line/Model | Mediator | Inhibition | Concentration/Dose | Reference |

| RAW 264.7 Macrophages | IL-1β | Significant Reduction | Not specified | [2][3] |

| RAW 264.7 Macrophages | TNF-α | Significant Reduction | Not specified | [2][3] |

| RAW 264.7 Macrophages | Nitrite (B80452) (NO) | Significant Reduction | Not specified | [2][3] |

| Swiss Mice (Carrageenan-induced inflammation) | Neutrophil Migration | Significant Reduction | 3 mg/kg (p.o.) | [2][3] |

Mechanism of Action

DHMDC exerts its anti-inflammatory effects by modulating the secretion of inflammatory proteins from macrophages and by blocking the cleavage of L-selectin (CD62L) on neutrophils.[2][3]

Experimental Workflow

Experimental Protocols

-

Cell Culture: RAW 264.7 macrophages are cultured in appropriate media.

-

Treatment and Stimulation: Cells are pre-treated with DHMDC for 1 hour before stimulation with lipopolysaccharide (LPS) for 24 hours.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Cytokine and Nitrite Measurement: Levels of IL-1β, TNF-α (using ELISA kits), and nitrite (using the Griess reaction) are quantified in the supernatant.

-

Animal Model: Male Swiss mice are used.

-

Treatment: Mice are treated orally with DHMDC (3 mg/kg) or vehicle.

-

Induction of Inflammation: One hour after treatment, carrageenan is injected into the pleural cavity.

-

Sample Collection: Four hours after carrageenan injection, the animals are euthanized, and the pleural exudate is collected.

-

Cell Counting: The total number of leukocytes in the exudate is determined using a Neubauer chamber.

Antioxidant Activity

While direct antioxidant data for this compound is unavailable, chalcones, in general, are known to possess antioxidant properties due to their phenolic hydroxyl groups and the α,β-unsaturated ketone moiety, which can act as radical scavengers.

Potential Mechanisms of Antioxidant Action

-

Radical Scavenging: The hydroxyl groups on the aromatic rings can donate a hydrogen atom to free radicals, thereby neutralizing them.

-

Chelation of Metal Ions: Chalcones can chelate transition metal ions like iron and copper, which are involved in the generation of reactive oxygen species.

Experimental Protocols for Antioxidant Activity Assessment

-

Sample Preparation: A solution of the test compound is prepared in methanol.

-

Reaction Mixture: The sample solution is mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The percentage of scavenging activity is calculated by comparing the absorbance with that of a control.

Conclusion and Future Directions

Although direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, the data from its structural analogs suggest a promising potential for this compound as a therapeutic agent. The presence of dihydroxy and dimethoxy substitutions on the chalcone scaffold is a common feature in many biologically active molecules.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound to elucidate its specific anticancer, anti-inflammatory, and antioxidant properties. Head-to-head comparisons with its known active analogs would provide valuable insights into the structure-activity relationships of this class of compounds and could pave the way for the development of novel therapeutics.

References

A Technical Guide to the Mechanism of Action of 2',6'-Dihydroxy-4,4'-dimethoxychalcone and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, a class of natural compounds belonging to the flavonoid family, have garnered significant scientific interest due to their diverse pharmacological activities. This technical guide focuses on the mechanism of action of 2',6'-Dihydroxy-4,4'-dimethoxychalcone and its closely related isomers. While detailed molecular studies on this compound are emerging, a substantial body of research on its isomers provides a framework for understanding its potential biological effects. This document summarizes the known anti-inflammatory, anticancer, and neuroprotective activities of this chalcone (B49325) family, presents available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to guide future research and drug development efforts.

Introduction

This compound is a polyphenolic compound characterized by the classic chalcone scaffold: two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. Its therapeutic potential is suggested by studies on the broader family of dihydroxy-dimethoxychalcone derivatives, which have demonstrated significant biological activities. Research indicates that these compounds can modulate key cellular signaling pathways implicated in inflammation, cancer progression, and neurodegeneration. This guide will synthesize the current understanding of these mechanisms, with a clear distinction between data specific to this compound and its more extensively studied isomers.

Anti-Inflammatory Mechanism of Action

The anti-inflammatory properties of dihydroxy-dimethoxychalcones are among their most well-documented effects. The primary mechanisms involve the suppression of pro-inflammatory mediators and the modulation of key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Known Effects of 2',6'-Dihydroxy-4'-methoxydihydrochalcone

A closely related dihydrochalcone, 2',6'-dihydroxy-4'-methoxydihydrochalcone, has been shown to exert anti-inflammatory effects both in vitro and in vivo. In lipopolysaccharide (LPS)-activated macrophage models, it significantly reduces the production of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), as well as nitrite (B80452) levels[1][2]. Furthermore, it modulates the function of neutrophils by blocking the cleavage of the adhesion molecule CD62L, which is crucial for leukocyte migration to inflammatory sites[1][2].

Potential Signaling Pathways (Inferred from Isomers)

Detailed studies on isomers like 2'-hydroxy-4',6'-dimethoxychalcone and 2',4-dihydroxy-3',4',6'-trimethoxychalcone reveal inhibition of the NF-κB and MAPK signaling pathways as a core mechanism.

-

NF-κB Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as LPS, trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (iNOS, COX-2, TNF-α, IL-6). Chalcones have been shown to prevent the degradation of IκBα and inhibit the nuclear translocation of p65, thereby blocking this inflammatory cascade[3][4][5].

-

MAPK Pathway: The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in regulating the production of inflammatory mediators. Various chalcone derivatives have been observed to suppress the LPS-induced phosphorylation of p38 and JNK, which are key upstream regulators of inflammatory gene expression[3][4][5].

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Potential of 2',6'-Dihydroxy-4,4'-dimethoxychalcone and Its Analogs

Disclaimer: As of December 2025, a thorough review of scientific literature reveals a significant lack of specific data on the anti-inflammatory properties of 2',6'-Dihydroxy-4,4'-dimethoxychalcone. Therefore, this technical guide provides a comprehensive overview of the anti-inflammatory activities of structurally related chalcones to infer the potential mechanisms and properties of the target compound. The primary analog discussed is 2'-hydroxy-4,4'-dimethoxychalcone, which shares a significant portion of the core structure.

Introduction to Chalcones and Their Anti-inflammatory Role

Chalcones are a class of flavonoid compounds characterized by an open-chain α,β-unsaturated ketone core linking two aromatic rings. These naturally occurring molecules, abundant in fruits, vegetables, and medicinal plants, have garnered considerable attention for their diverse pharmacological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory effects.[1][2] The anti-inflammatory potential of chalcones is primarily attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.

Anti-inflammatory Activity of a Close Structural Analog: 2'-hydroxy-4,4'-dimethoxychalcone

The most closely related compound for which anti-inflammatory data is available is 2'-hydroxy-4,4'-dimethoxychalcone (4,4'-DMC). Research has evaluated its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

The inhibitory effect of 2'-hydroxy-4,4'-dimethoxychalcone on NO production is summarized in the table below. For context, the activity of other related chalcones from the same study is also included.

| Compound | Concentration (µM) | NO Production Inhibition (%) vs. LPS control | Reference |

| 2'-hydroxy-4,4'-dimethoxychalcone (4,4'-DMC) | 20 | ~23.10% | [3] |

| 2'-hydroxy-3',4'-dimethoxychalcone (3',4'-DMC) | 20 | ~79.75% | [3] |

| 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC) | 20 | ~83.95% | [3] |

Note: The data indicates that while 2'-hydroxy-4,4'-dimethoxychalcone possesses inhibitory activity against NO production, other structural isomers show more potent effects.

Inferred Mechanisms of Anti-inflammatory Action from Related Chalcones

Based on extensive studies of other dihydroxy-dimethoxy chalcone (B49325) derivatives, the anti-inflammatory effects of this compound are likely mediated through the modulation of critical inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Several chalcone derivatives have been shown to inhibit NF-κB activation.[1][4] This is often achieved by preventing the degradation of the inhibitory protein IκBα. In an unstimulated state, IκBα sequesters NF-κB in the cytoplasm. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Chalcones can inhibit this process, thereby keeping NF-κB inactive in the cytoplasm.[4]

Caption: Proposed inhibition of the NF-κB pathway by this compound.

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. The activation (phosphorylation) of these kinases by stimuli like LPS leads to the production of inflammatory mediators.

Studies on compounds like 2'-hydroxy-3,6'-dimethoxychalcone have demonstrated a concentration-dependent inhibition of LPS-induced phosphorylation of ERK and p38.[2] By preventing the activation of these key kinases, chalcones can effectively suppress the downstream inflammatory cascade.

Caption: Inferred modulation of the MAPK signaling pathway by this compound.

Downstream Effects on Inflammatory Mediators

The inhibition of the NF-κB and MAPK pathways by chalcone analogs leads to a reduction in the expression and secretion of several key inflammatory molecules:

-

iNOS and COX-2: These enzymes are responsible for the production of nitric oxide (NO) and prostaglandins (B1171923) (e.g., PGE2), respectively. Chalcones have been shown to suppress the expression of both iNOS and COX-2 proteins in LPS-stimulated macrophages.[4]

-

Pro-inflammatory Cytokines: The production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) is significantly decreased in the presence of anti-inflammatory chalcones.[5][6]

Caption: A generalized experimental workflow for assessing the anti-inflammatory effects of chalcones.

Detailed Methodologies from Analog Studies

The following protocols are based on the methodologies used in studies of structurally similar chalcones and serve as a guide for potential experimental setups for this compound.

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Experimental Procedure: Cells are seeded in appropriate well plates (e.g., 24-well or 6-well plates) at a density of approximately 1.5 x 10⁵ cells/well and allowed to adhere for 24 hours. Subsequently, the cells are pre-treated with various concentrations of the chalcone compound for 1-2 hours before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours for mediator analysis, or shorter times like 15-20 minutes for signaling pathway analysis).[2][5]

-

Principle: This colorimetric assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant.

-

Procedure: After the incubation period, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at approximately 540 nm. The nitrite concentration is determined by comparison with a sodium nitrite standard curve.[2]

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure: Commercially available ELISA kits for the specific cytokines are used according to the manufacturer's instructions. Briefly, supernatants are added to antibody-coated microplates, followed by the addition of detection antibodies and a substrate solution to produce a measurable color change. The absorbance is read using a microplate reader, and concentrations are calculated based on a standard curve.[5]

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins within cell lysates, such as iNOS, COX-2, total and phosphorylated forms of MAPK proteins (p38, ERK), and IκBα.

-

Procedure:

-

Cell Lysis: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific to the target proteins overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software, with a loading control like β-actin used for normalization.[2][4]

-

Conclusion and Future Directions

While direct experimental evidence for the anti-inflammatory properties of this compound is currently unavailable, the data from structurally similar compounds, particularly 2'-hydroxy-4,4'-dimethoxychalcone, strongly suggest that it possesses anti-inflammatory potential. The likely mechanisms of action involve the inhibition of key inflammatory pathways such as NF-κB and MAPK, leading to a reduction in the production of nitric oxide, pro-inflammatory cytokines, and enzymes like iNOS and COX-2.

Future research should focus on synthesizing and evaluating this compound using the established in vitro and in vivo models outlined in this guide. Such studies are crucial to confirm its therapeutic potential and to elucidate the specific structure-activity relationships that govern the anti-inflammatory efficacy of this class of chalcones.

References

- 1. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells | MDPI [mdpi.com]

A Technical Guide to the Antioxidant Effects of Chalcone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Chalcones, belonging to the flavonoid family, are characterized by an open-chain scaffold consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This unique structure serves as a template for a wide array of synthetic and naturally occurring compounds that exhibit a broad spectrum of pharmacological activities. Among these, their antioxidant properties have garnered significant attention within the scientific and drug development communities. This guide provides an in-depth overview of the antioxidant effects of chalcone (B49325) derivatives, focusing on their mechanisms of action, structure-activity relationships, quantitative efficacy, and the experimental protocols used for their evaluation.

Mechanisms of Antioxidant Action

Chalcone derivatives exert their antioxidant effects through multiple mechanisms, primarily categorized as direct and indirect antioxidant actions.

-

Direct Antioxidant Action (Radical Scavenging): Chalcones can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aromatic rings is crucial for this activity, as they can donate a hydrogen atom or an electron to stabilize free radicals.[1][2]

-

Indirect Antioxidant Action (Cellular Signaling Pathways): A significant aspect of the antioxidant activity of chalcones lies in their ability to modulate cellular signaling pathways that control the expression of endogenous antioxidant enzymes. The most prominent of these is the Keap1-Nrf2 signaling pathway.[3][4] Chalcones, often acting as Michael acceptors, can react with cysteine residues on the Keap1 protein, a negative regulator of Nrf2.[5] This leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, upregulating the expression of a suite of protective enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and heme oxygenase-1 (HO-1).[5][6]

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of chalcone derivatives is commonly quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard metric used to express the concentration of a compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency. The following tables summarize the IC50 values for several chalcone derivatives from prominent antioxidant assays.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity of Chalcone Derivatives

| Chalcone Derivative | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Reference |

| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | 8.22 | Ascorbic Acid | 2.17 | [7] |

| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 6.89 | Ascorbic Acid | 2.17 | [7] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | 3.39 | Ascorbic Acid | 2.17 | [7] |

| 2'-hydroxychalcone | ~30-40 | Ascorbic Acid | Not stated | [8] |

| 2',4,4'-trihydroxy-3,5-dimethoxychalcone | >100 ppm | Not stated | Not stated | [9] |

| 2',4-dihydroxy-3,3',5-trimethoxy-5'-propylchalcone | ~72.6% at 100 ppm | Not stated | Not stated | [9] |

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity of Chalcone Derivatives

| Chalcone Derivative | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| JVC3 | 53.76 | Ascorbic Acid | 91.21 | [10] |

| JVC4 | 50.34 | Ascorbic Acid | 91.21 | [10] |

| JVC5 | 83.15 | Ascorbic Acid | 91.21 | [10] |

| JVC1 | 85.3 | Ascorbic Acid | 91.21 | [10] |

Table 3: Other In Vitro Antioxidant Assays for Chalcone Derivatives

| Chalcone Derivative | Assay Type | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Reference |

| 2'-hydroxychalcone | Nitric Oxide Scavenging | ~40-50 | Ascorbic Acid | Not stated | [8] |

| 2'-hydroxychalcone | Superoxide Scavenging | ~30-40 | Ascorbic Acid | Not stated | [8] |

| 2'-hydroxychalcone | Hydrogen Peroxide Scavenging | ~60-70 | Ascorbic Acid | Not stated | [8] |

| 4-ethoxy-2"-hydroxychalcone Cd Complex | FRAP | 11.63 µM at 10 µg/mL | Ascorbic Acid | Not stated | [11] |

Structure-Activity Relationship (SAR)

The antioxidant activity of chalcones is intricately linked to their chemical structure. Key SAR observations include:

-

Hydroxyl Groups: The number and position of hydroxyl groups on both aromatic rings are paramount. Generally, an increased number of hydroxyl groups enhances antioxidant activity. An ortho-dihydroxy (catechol) moiety in either ring significantly increases radical scavenging potential.[12]

-

Methoxy Groups: Methoxy groups can also contribute to antioxidant activity, although generally to a lesser extent than hydroxyl groups. Their electron-donating nature can stabilize the phenoxy radical formed after hydrogen donation.[1]

-

The α,β-Unsaturated Carbonyl System: This Michael acceptor system is crucial for the indirect antioxidant mechanism involving Nrf2 activation.[3][4]

-

Substituent Position: The position of substituents influences activity. For instance, a 2'-hydroxy group on the A-ring can form a hydrogen bond with the adjacent carbonyl oxygen, which can affect the molecule's conformation and antioxidant capacity.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the antioxidant activity of chalcone derivatives. Below are protocols for two of the most widely used assays.

This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The color of the solution changes from purple to yellow, and the decrease in absorbance is measured spectrophotometrically.[13][14]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

-

Test chalcone derivatives

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1. This solution should be freshly prepared and kept in the dark.

-

Preparation of Test Samples: Dissolve the chalcone derivatives and the positive control in a suitable solvent (e.g., methanol, DMSO) to create stock solutions. Prepare a series of dilutions from these stock solutions.

-

Assay Protocol:

-

To a 96-well plate, add a specific volume (e.g., 100 µL) of each sample dilution.

-

Add an equal volume (e.g., 100 µL) of the DPPH working solution to each well.

-

Prepare a blank well containing the solvent instead of the sample.

-

Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[14]

-

-

Measurement: Measure the absorbance of each well at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance_control - Absorbance_sample) / Absorbance_control ] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.

This assay measures the ability of antioxidants to scavenge the stable ABTS•+ radical cation. The pre-formed radical has a blue-green color, which is reduced in the presence of antioxidants, and the decolorization is measured spectrophotometrically.[15][16]

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate or ammonium (B1175870) persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Test chalcone derivatives

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[17][18]

-

Preparation of ABTS•+ Working Solution: Dilute the stock solution with a suitable buffer (e.g., PBS, pH 7.4) or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[17]

-

Preparation of Test Samples: Prepare serial dilutions of the chalcone derivatives and the positive control.

-

Assay Protocol:

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Key Signaling Pathway: Keap1-Nrf2 Activation

The activation of the Nrf2 pathway is a cornerstone of the indirect antioxidant effects of many chalcones. This pathway is a master regulator of the cellular antioxidant response.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. When cells are exposed to oxidative stress or electrophilic compounds like chalcones, specific cysteine residues in Keap1 are modified. This conformational change in Keap1 disrupts its ability to target Nrf2 for degradation.[5] Consequently, newly synthesized Nrf2 bypasses Keap1-mediated degradation, accumulates, and translocates into the nucleus. Inside the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) sequences in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., SOD, CAT) and phase II detoxification enzymes (e.g., NQO1, GSTs), thereby bolstering the cell's defense against oxidative damage.[5][19]

Conclusion

Chalcone derivatives represent a versatile and promising class of antioxidant agents. Their ability to act through both direct radical scavenging and modulation of key cellular defense pathways like Nrf2 makes them attractive candidates for further investigation in the context of diseases associated with oxidative stress. A thorough understanding of their structure-activity relationships and the use of standardized experimental protocols are essential for the rational design and development of novel, potent chalcone-based therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. Study on the Relationship between the Structure and Antioxidant Activities of Chalcones -Journal of the Korean Wood Science and Technology [koreascience.kr]

- 10. ijcea.org [ijcea.org]

- 11. ejournals.asuu.org.ng [ejournals.asuu.org.ng]

- 12. researchgate.net [researchgate.net]

- 13. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]

- 14. marinebiology.pt [marinebiology.pt]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 19. iris.uniroma1.it [iris.uniroma1.it]

An In-depth Technical Guide to 2',6'-Dihydroxy-4,4'-dimethoxychalcone (CAS Number: 94441-99-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',6'-Dihydroxy-4,4'-dimethoxychalcone is a naturally occurring chalcone (B49325), a class of compounds belonging to the flavonoid family, which has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and biological effects, with a particular focus on its potential as an anticancer, anti-inflammatory, and anti-melanogenic agent. Detailed experimental protocols for its synthesis and biological evaluation are provided, along with visualizations of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is characterized by the following physicochemical properties:

| Property | Value | Reference |

| CAS Number | 94441-99-3 | N/A |

| Molecular Formula | C₁₇H₁₆O₅ | [1] |

| Molecular Weight | 300.30 g/mol | [1] |

| IUPAC Name | (E)-1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | [1] |

| Synonyms | This compound | [1] |

| Appearance | Yellow solid | [2] |

Synthesis

The primary method for the synthesis of this compound is the Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcones, which can be adapted for this compound. A grinding technique has been shown to be an efficient and environmentally friendly alternative to conventional methods.[3]

Materials:

-

2,6-dihydroxy-4-methoxyacetophenone

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Mortar and pestle

-

Thin Layer Chromatography (TLC) apparatus

-

Recrystallization apparatus

Procedure:

-

In a mortar, combine 2,6-dihydroxy-4-methoxyacetophenone (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent).

-

Add solid sodium hydroxide (2.5 equivalents) to the mixture.

-

Grind the mixture at room temperature for approximately 15-30 minutes.[3] The progress of the reaction can be monitored by TLC.

-

Upon completion, add the reaction mixture to crushed ice and acidify with 10% HCl to a pH of 2-3.

-

Collect the resulting precipitate by vacuum filtration and wash with cold distilled water.

-

Purify the crude product by recrystallization from ethanol to yield this compound.[4]

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity

This compound and its analogs have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and anti-melanogenic effects.

Anticancer Activity

This chalcone has shown significant inhibitory effects against various cancer cell lines, particularly breast cancer.[5]

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Cancer | 4.19 ± 1.04 | [6] |

| ZR-75-1 | Breast Cancer | 9.40 ± 1.74 | [6] |

| MDA-MB-231 | Breast Cancer | 6.12 ± 0.84 | [6] |

Anti-inflammatory Activity

Chalcone derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators.

| Assay | Cell Line | Effect | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | Inhibition of LPS-induced NO production | [7] |

| Pro-inflammatory Cytokines | RAW 264.7 | Decreased production of TNF-α and IL-6 | [7] |

Anti-melanogenic Activity

Certain chalcones have been found to inhibit melanin (B1238610) synthesis, suggesting their potential use in treating hyperpigmentation disorders.

| Assay | Cell Line | Effect | Reference |

| Melanin Content | B16F10 | Reduction in α-MSH-induced melanin production | [7] |

| Tyrosinase Activity | B16F10 | Inhibition of intracellular tyrosinase activity | [7] |

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value.

Western Blot Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p-ERK, p-Akt, Bcl-2) overnight at 4°C. Antibody dilutions should be optimized, but a starting point of 1:1000 is common.[8]

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1-2 hours at room temperature. A typical dilution is 1:2000 to 1:20,000.[8]

-

Washing: Wash the membrane again with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Mechanism of Action: Signaling Pathways

This compound and its analogs exert their biological effects by modulating several key intracellular signaling pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Some chalcones have been shown to inhibit this pathway, leading to anticancer effects.[7]

Caption: Inhibition of the MAPK signaling pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is common in cancer. Chalcones can inhibit this pathway, leading to apoptosis and cell cycle arrest.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

cAMP/PKA Signaling Pathway in Melanogenesis

The cAMP/PKA pathway plays a central role in stimulating melanin production. Chalcones can inhibit this pathway, leading to their anti-melanogenic effects.[7]

Caption: Inhibition of the cAMP/PKA signaling pathway in melanogenesis by this compound.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bosterbio.com [bosterbio.com]

- 8. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular structure and properties of 2',6'-Dihydroxy-4,4'-dimethoxychalcone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of 2',6'-Dihydroxy-4,4'-dimethoxychalcone. This chalcone (B49325), a member of the flavonoid family, has garnered interest for its potential therapeutic applications. This document summarizes key quantitative data, details experimental protocols for its synthesis and biological evaluation, and visualizes relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Identification

This compound is a natural product belonging to the chalcone class of flavonoids. Its structure is characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | (E)-1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one[1] |

| Molecular Formula | C₁₇H₁₆O₅[1] |

| Molecular Weight | 300.31 g/mol [1] |

| Canonical SMILES | COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2O)OC)O[1] |

| InChIKey | NXHNEWMDVUHUCV-VMPITWQZSA-N[1] |

| CAS Number | 94441-99-3, 20621-49-2[1] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited. The following table summarizes available computed data. It is important to note that some experimental values found in the literature, such as melting points, often refer to the dihydrochalcone (B1670589) derivative and should be treated with caution.

Table of Physicochemical Properties:

| Property | Value | Source |

| Calculated XLogP3 | 3.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 300.09977361 Da | PubChem[1] |

| Monoisotopic Mass | 300.09977361 Da | PubChem[1] |

| Topological Polar Surface Area | 76 Ų | PubChem[1] |

| Heavy Atom Count | 22 | PubChem[1] |

Solubility:

-

Soluble in DMSO.[2]

-

General solubility for similar chalcones includes chloroform, dichloromethane, and ethyl acetate.

Biological Activities and Signaling Pathways

Chalcones, as a class, are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects. While specific studies on this compound are not abundant, research on closely related chalcones provides insights into its potential mechanisms of action.

Anti-inflammatory Activity

Chalcones have been shown to modulate inflammatory pathways. For instance, some chalcone derivatives inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This is often achieved through the modulation of the NF-κB and MAPK signaling pathways.

Diagram: Simplified NF-κB Signaling Pathway

Caption: Potential inhibition of the NF-κB pathway by this compound.

Anticancer Activity

Several chalcone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. For example, some chalcones can upregulate pro-apoptotic proteins like Bak and downregulate anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases and subsequent apoptosis. They may also induce cell cycle arrest, for instance at the G1 phase, by downregulating cyclins and cyclin-dependent kinases (CDKs).

Diagram: Apoptosis Induction Pathway

Caption: Chalcones may induce apoptosis via the mitochondrial pathway.

Antioxidant Activity

The antioxidant properties of chalcones are often attributed to their ability to scavenge free radicals. The presence of hydroxyl groups on the aromatic rings is crucial for this activity. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are commonly used to evaluate the antioxidant potential of these compounds.

Experimental Protocols

Synthesis of this compound

The synthesis of chalcones is commonly achieved through the Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction of an appropriate acetophenone (B1666503) with a benzaldehyde. For the synthesis of this compound, 2',6'-dihydroxy-4'-methoxyacetophenone (B1346105) would be reacted with 4-methoxybenzaldehyde (B44291).

Diagram: Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Protocol (General Procedure):

-

Reactant Preparation: Dissolve equimolar amounts of 2',6'-dihydroxy-4'-methoxyacetophenone and 4-methoxybenzaldehyde in a suitable solvent such as ethanol.

-

Reaction Initiation: Add a solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, dropwise to the reactant mixture with constant stirring at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl) and precipitate the product in cold water.

-

Isolation and Purification: Filter the crude product, wash it with water, and dry it. Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol Outline:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

DPPH Radical Scavenging Assay

This assay is used to determine the antioxidant activity of a compound.

Protocol Outline:

-

Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., methanol).

-

Reaction Mixture: Add the sample solutions to a solution of DPPH in methanol. A control containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the mixtures in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm).

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Conclusion

This compound is a promising natural product with potential therapeutic applications stemming from its anticipated anti-inflammatory, anticancer, and antioxidant properties. This guide has provided a summary of its known structural and physicochemical characteristics, along with insights into its potential biological activities and relevant experimental protocols. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential as a lead compound in drug discovery and development. The provided methodologies and visualizations aim to facilitate these future investigations.

References

Unveiling 2',6'-Dihydroxy-4,4'-dimethoxychalcone: A Technical Guide for Researchers

An In-depth Exploration of the Discovery, Isolation, Synthesis, and Biological Significance of a Promising Bioactive Chalcone (B49325)

This technical guide provides a comprehensive overview of 2',6'-dihydroxy-4,4'-dimethoxychalcone, a flavonoid molecule of significant interest to the scientific community. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its discovery, methods of isolation and synthesis, and known biological activities. The information is presented to facilitate further research and application of this compound.

Discovery and Natural Occurrence

This compound belongs to the chalcone subclass of flavonoids, which are open-chain polyphenolic compounds. While specific reports on the natural isolation of this compound are limited, it has been reported in plant species such as Vitex quinata and Pityrogramma calomelanos. A closely related compound, 2',6'-dihydroxy-4'-methoxychalcone, has been successfully isolated from the inflorescences of Piper aduncum and the leaves and twigs of Piper hostmannianum. Another similar chalcone, 2',4-dihydroxy-4',6'-dimethoxychalcone (B491223), has been extracted from the inflorescences of Chromolaena tacotana. The general methodology for isolating these chalcones from their natural sources involves solvent extraction followed by chromatographic purification.

Isolation and Characterization

The isolation of chalcones from plant material typically follows a standardized workflow. The process begins with the extraction of the dried and powdered plant material using a solvent of appropriate polarity, such as dichloromethane (B109758) or ethyl acetate. This is followed by a series of chromatographic techniques to separate the desired compound from the complex mixture.

Experimental Protocol: General Isolation Procedure

A representative protocol for the isolation of a chalcone from a plant source is outlined below. This can be adapted for the isolation of this compound from its natural sources.

-

Extraction:

-

Air-dried and powdered plant material (e.g., inflorescences, leaves) is subjected to extraction with a solvent such as dichloromethane at room temperature.

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is subjected to column chromatography over silica (B1680970) gel.

-

Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate.

-

-

Purification:

-

Fractions containing the chalcone of interest, as identified by thin-layer chromatography (TLC), are combined.

-

Further purification is achieved through repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

-

Characterization:

-

The structure of the isolated chalcone is elucidated using various spectroscopic techniques, including:

-

UV-Vis Spectroscopy: To determine the absorption maxima.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

-

Spectroscopic Data for a Related Chalcone

| Spectroscopic Data for 2',4-dihydroxy-4',6'-dimethoxychalcone | |

| Technique | Observations |

| ¹H NMR (300 MHz, Acetone-d₆) | Signals corresponding to aromatic protons, methoxy (B1213986) groups, and hydroxyl groups. |

| ¹³C NMR (Acetone-d₆) | 15 signals for 17 carbons, including a characteristic carbonyl carbon signal around 192.42 ppm and methoxy group signals around 55 ppm.[1] |

| Mass Spectrometry (ESI) | [M − H]⁻ ion at m/z 299.08 and [M + H]⁺ ion at m/z 301.10, confirming a molecular formula of C₁₇H₁₆O₅.[1][2] |

Synthesis of this compound

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate acetophenone (B1666503) with a benzaldehyde. For the synthesis of this compound, the precursors would be 2,6-dihydroxy-4-methoxyacetophenone and 4-methoxybenzaldehyde (B44291).

Experimental Protocol: Claisen-Schmidt Condensation

The following is a detailed, adaptable protocol for the synthesis of chalcones.

-

Preparation of Reactants:

-

Dissolve 2,6-dihydroxy-4-methoxyacetophenone (1 equivalent) in ethanol (B145695) in a round-bottom flask.

-

In a separate beaker, prepare an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) (e.g., 2.5 equivalents).

-

-

Reaction Initiation:

-

Add the base solution to the ethanolic solution of the acetophenone.

-

Stir the mixture at room temperature for approximately 15 minutes to facilitate the formation of the enolate ion.

-

-

Addition of Aldehyde:

-

To the stirred solution, add 4-methoxybenzaldehyde (1 equivalent) dropwise at room temperature.

-

-

Reaction Progression:

-

Continue stirring the reaction mixture at room temperature for 24-48 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate:n-hexane).

-

-

Work-up and Isolation:

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

-

Acidify the mixture by slowly adding a dilute acid (e.g., 10% HCl) until the pH is acidic (pH 2-3), leading to the precipitation of the crude chalcone.

-

Collect the solid product by vacuum filtration and wash with cold distilled water.

-

-

Purification:

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound.

-

An alternative "green" synthesis approach involves a grinding technique where the reactants and a solid base (e.g., solid NaOH) are ground together in a mortar and pestle, often leading to higher yields and shorter reaction times.[3][4]

Biological Activities and Signaling Pathways

While research on the specific biological activities of this compound is ongoing, studies on closely related chalcones have revealed a range of promising pharmacological effects.

Anti-leishmanial Activity

2',6'-dihydroxy-4'-methoxychalcone has demonstrated significant in vitro activity against both promastigote and amastigote forms of Leishmania amazonensis.[5] This activity is believed to be a direct effect on the parasite, causing mitochondrial enlargement and disorganization.[5]

| Compound | Target | Activity | IC₅₀/ED₅₀ |

| 2',6'-dihydroxy-4'-methoxychalcone | Leishmania amazonensis promastigotes | Inhibition of growth | 0.5 µg/ml |

| 2',6'-dihydroxy-4'-methoxychalcone | Leishmania amazonensis amastigotes | Inhibition of growth | 24 µg/ml |

Anti-inflammatory Effects

The dihydrochalcone (B1670589) derivative, 2',6'-dihydroxy-4'-methoxydihydrochalcone, has been shown to possess anti-inflammatory properties. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages have shown that this compound can significantly reduce the levels of pro-inflammatory mediators such as interleukin-1β (IL-1β), tumor necrosis factor (TNF), and nitrite.[6][7] The proposed mechanism involves the modulation of macrophage inflammatory protein secretion and the blockade of CD62L cleavage in neutrophils.[6]

| Compound | Model | Effect | Dosage |

| 2',6'-dihydroxy-4'-methoxydihydrochalcone | LPS-stimulated RAW 264.7 macrophages | Reduction of IL-1β, TNF, and nitrite | - |

| 2',6'-dihydroxy-4'-methoxydihydrochalcone | Carrageenan-induced inflammation in mice | Reduced neutrophil migration | 3 mg/kg (p.o.) |

Anticancer Properties

2',4-dihydroxy-4',6'-dimethoxychalcone has been found to inhibit the proliferation of breast cancer cells.[2] Its mechanism of action involves the induction of autophagy and intrinsic apoptosis, as well as causing cell cycle arrest in the G0/G1 phase.[2] This suggests that chalcones with similar substitution patterns may also possess anticancer potential.

Representative Signaling Pathway: Induction of Apoptosis in Cancer Cells

Based on the known activities of related chalcones, a plausible signaling pathway for the induction of apoptosis by this compound in cancer cells is depicted below. This is a representative pathway and would require experimental validation for this specific compound.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental and Logical Workflows

The discovery and development pipeline for a natural product like this compound follows a logical progression from isolation to biological testing.

Caption: General workflow for the discovery, synthesis, and evaluation of chalcones.

Conclusion and Future Directions

This compound and its related analogs represent a promising class of bioactive molecules with potential applications in the development of new therapeutic agents. The existing body of research on similar chalcones provides a strong foundation for future investigations into the specific pharmacological properties of this compound. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings. The synthetic protocols outlined in this guide offer a clear path for obtaining sufficient quantities of this compound for such research endeavors.

References

- 1. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] Improved Synthesis of 2',6'-Dihydroxy-3,4-dimethoxy Chalcone by Grinding Technique to Synthesize 5-Hydroxy-3',4'-dimethoxy Flavone | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Selective effect of 2',6'-dihydroxy-4'-methoxychalcone isolated from Piper aduncum on Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]